molecular formula C16H20N2O2 B6498212 N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 952999-41-6

N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No. B6498212
CAS RN: 952999-41-6
M. Wt: 272.34 g/mol
InChI Key: UEGOMMRRUNGSIP-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, or NMB-2-POA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of acetamide, a type of amide, and has been studied for its potential as an antifungal agent and for its ability to inhibit the growth of certain bacteria. NMB-2-POA has also been studied for its potential use in the synthesis of pharmaceuticals and as a potential inhibitor of enzymes. In

Scientific Research Applications

NMB-2-POA has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential as an antifungal agent, with some studies showing that it is effective against a variety of different fungal species. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria, with some studies showing that it is effective against certain Gram-positive and Gram-negative bacteria. Furthermore, NMB-2-POA has been studied for its potential use in the synthesis of pharmaceuticals, and it has also been studied as a potential inhibitor of enzymes.

Mechanism of Action

The mechanism of action of NMB-2-POA is not fully understood. However, it is believed that it works by binding to the cell membrane of the target organism, disrupting its normal functioning. Additionally, it is believed that it may also interact with certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects
NMB-2-POA has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacterial and fungal species, and it has also been shown to inhibit certain enzymes. Additionally, it has been studied for its potential effects on the immune system, and some studies have shown that it can inhibit the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

NMB-2-POA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in many organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are many potential future directions for research and development of NMB-2-POA. One potential direction is to further investigate its mechanism of action and its potential effects on the immune system. Additionally, further research could be done to investigate its potential use in the synthesis of pharmaceuticals. Additionally, further research could be done to investigate its potential use as an inhibitor of enzymes. Finally, further research could be done to investigate its potential use as an antifungal agent and its potential effects on other organisms.

Synthesis Methods

NMB-2-POA can be synthesized from the reaction of 3-methylbutan-2-ol and 5-phenyl-1,2-oxazol-3-yl acetate. This reaction is typically carried out in aqueous media, and the product is purified by recrystallization or preparative thin-layer chromatography. The synthesis of NMB-2-POA has been reported in several different studies, and the yields of the reaction are typically in the range of 40-50%.

properties

IUPAC Name

N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12(2)8-9-17-16(19)11-14-10-15(20-18-14)13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGOMMRRUNGSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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